Cycloundeca-1,4,8-triene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
399564-49-9 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
cycloundeca-1,4,8-triene |
InChI |
InChI=1S/C11H16/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2,5,7-8,10H,3-4,6,9,11H2 |
InChI Key |
ZARSSTJRGGSJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC=CCCC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cycloundeca 1,4,8 Triene and Its Analogues
Total Synthesis Approaches to Cycloundeca-1,4,8-triene
The construction of the this compound core is a pivotal step in the total synthesis of numerous biologically active natural products. Various strategies have been devised to achieve this, primarily revolving around the crucial ring-closing step to form the eleven-membered ring.
Ring-Closure Strategies in this compound Synthesis
The formation of the eleven-membered ring of cycloundecatrienes has been accomplished through several transition metal-mediated and -catalyzed methodologies. These methods are essential in overcoming the inherent difficulties associated with the formation of medium-sized rings.
Nickel carbonyl and other nickel(0) complexes have been effectively used in the intramolecular cyclization of acyclic precursors to form large-ring compounds. These reactions typically involve the oxidative addition of nickel(0) to two carbon-halogen bonds within the same molecule, followed by reductive elimination to form the new carbon-carbon bond and close the ring. While specific examples detailing the synthesis of this compound using this method are not abundant in recent literature, the general applicability of nickel-catalyzed cyclizations for forming macrocycles is well-established. For instance, nickel-catalyzed intramolecular couplings of allylic dichlorides have been used to synthesize various carbocycles. The efficiency of such reactions is often dependent on factors like the concentration of the substrate (high dilution favors intramolecular cyclization) and the nature of the ligand on the nickel catalyst.
A plausible synthetic precursor for a nickel carbonyl mediated cyclization to form a cycloundecatriene skeleton would be a linear dodecatrienyl dihalide. The reaction would proceed as outlined in the following general scheme:
| Reactant | Catalyst/Reagent | Product | Notes |
| Acyclic Dodecatrienyl Dihalide | Nickel Tetracarbonyl | This compound | High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization. |
This table is based on general principles of nickel-catalyzed cyclizations and not on a specific reported synthesis of this compound.
Chromium(II) chloride is a powerful reagent for the formation of carbon-carbon bonds, particularly in the context of macrocyclization. The Nozaki-Hiyama-Kishi (NHK) reaction, which traditionally involves the coupling of an aldehyde with an allyl or vinyl halide, is a prominent example of chromium(II)-mediated bond formation. Intramolecular versions of this reaction have been successfully applied to the synthesis of various macrocyclic natural products.
The mechanism of chromium(II)-induced cyclization involves the oxidative addition of Cr(II) to a carbon-halogen bond to form an organochromium(III) species. This organometallic intermediate then acts as a nucleophile, attacking an electrophilic center, such as an aldehyde, within the same molecule to effect ring closure. The success of these cyclizations is often attributed to the high chemoselectivity of the organochromium reagent and its tolerance of various functional groups. While direct synthesis of this compound via this method is not prominently documented, the synthesis of germacrane (B1241064) sesquiterpenes, which contain a ten-membered ring, often utilizes chromium(II)-mediated cyclizations, suggesting its potential applicability to the slightly larger eleven-membered ring system.
| Precursor Type | Reagent | Product Ring System | Key Features |
| Acyclic Halo-aldehyde | CrCl2, NiCl2 (cat.) | Macrocyclic Alcohol | High functional group tolerance; often proceeds with high stereoselectivity. |
This table illustrates the general application of chromium(II)-induced coupling in macrocyclization.
Beyond nickel and chromium, other transition metals have been employed in the cyclization of acyclic precursors to form eleven-membered rings. Palladium-catalyzed intramolecular allylations, for instance, have been utilized in the synthesis of humulene (B1216466), a natural product containing a cycloundeca-1,5,8-triene core. acs.org In a notable synthesis, a palladium(0) catalyst was used to mediate the ring closure of an acyclic precursor containing an allylic carbonate and a silyl (B83357) enol ether. acs.org This approach highlights the versatility of palladium catalysis in forging challenging macrocyclic structures.
The general strategy involves the formation of a π-allylpalladium intermediate, which is then intramolecularly attacked by a nucleophile to close the ring. The choice of ligand for the palladium catalyst is often critical in controlling the regioselectivity and stereoselectivity of the cyclization.
| Catalyst System | Precursor Functional Groups | Product | Reference |
| Pd(0) with dppf ligand | Allylic carbonate, Silyl enol ether | (±)-Humulene | acs.org |
This data is based on the synthesis of the closely related compound, humulene.
Ring-Closing Metathesis (RCM) in Eleven-Membered Ring Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including medium-sized rings. This reaction, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, typically ethylene, which drives the reaction to completion.
Ruthenium-based catalysts, such as the Grubbs first and second-generation catalysts, are particularly popular for RCM due to their high functional group tolerance and stability towards air and moisture. The synthesis of eleven-membered rings via RCM has been explored in the context of various natural product syntheses. However, the formation of medium-sized rings through RCM can be challenging, often competing with intermolecular oligomerization. Despite these challenges, successful RCM-based syntheses of eleven-membered rings have been reported. For example, a ring-opening/ring-closing metathesis cascade reaction has been used to construct the eleven-membered ring of humulanolides. nih.gov
Interestingly, attempts to synthesize humulene via a direct RCM approach of a linear triene precursor have been reported to be unsuccessful, with the starting material remaining unreacted even at elevated temperatures when using Grubbs-type catalysts. baranlab.org This highlights the subtle substrate and conformational effects that can influence the success of RCM for the formation of eleven-membered triene systems. Nevertheless, the continuous development of new and more active metathesis catalysts offers promise for overcoming these limitations.
| Catalyst | Substrate | Product | Outcome | Reference |
| Grubbs-type Catalysts | Acyclic Triene Precursor for Humulene | Humulene | No reaction observed | baranlab.org |
| Grubbs Second Generation Catalyst | Bicyclic Diene | Asteriscunolide D (containing an 11-membered ring) | Successful Cascade Reaction | nih.gov |
E/Z Selectivity Control in RCM Cyclizations
The E/Z geometry of the olefinic bond formed during Ring-Closing Metathesis (RCM) is influenced by a combination of factors, including the choice of catalyst, the substrate's conformational preferences, and the reaction conditions. acs.org In the synthesis of macrocycles, thermodynamic control often favors the formation of the more stable E-isomer. However, kinetic control can be exerted to selectively produce the less stable Z-isomer, which is a common feature in many biologically active natural products. acs.org
Catalyst-Controlled Selectivity:
The nature of the metal carbene catalyst plays a pivotal role in determining the E/Z selectivity of the RCM reaction. Molybdenum and tungsten-based catalysts, particularly monoaryloxide pyrrolide (MAP) complexes, have been shown to be highly effective in promoting Z-selective macrocyclic RCM. acs.orgnih.gov These catalysts can achieve high levels of Z-selectivity (up to 97%) by favoring a kinetic pathway that leads to the cis-alkene. nih.gov The bulky ligands on these catalysts can create a steric environment that disfavors the transition state leading to the E-isomer. In contrast, many ruthenium-based catalysts, such as the second-generation Grubbs catalyst, tend to favor the formation of the thermodynamically more stable E-isomer. core.ac.uk However, specific ruthenium catalysts with chelating ligands have been developed to achieve high Z-selectivity in macrocyclizations. core.ac.uk
The complementary nature of molybdenum and tungsten catalysts is also a key consideration. Molybdenum catalysts generally exhibit higher activity but can be more prone to causing post-RCM isomerization of the Z-alkene to the more stable E-isomer. Tungsten catalysts, while typically less active, are less likely to cause this isomerization, thus preserving the kinetic Z-selectivity. mit.edu
Substrate-Controlled Selectivity:
The structure of the diene precursor can also exert significant influence on the stereochemical outcome of the RCM reaction. Pre-organizing the substrate in a conformation that favors the formation of one isomer over the other is a common strategy. For instance, the presence of certain functional groups or stereocenters can create conformational biases that direct the cyclization to yield a specific isomer. In some cases, even remote substituents, seemingly distant from the reacting double bonds, can completely reverse the stereoselectivity of an 11-membered ring formation via RCM. core.ac.uk
The inherent ring strain of the target macrocycle also plays a crucial role. For smaller rings, the Z-isomer is often favored to minimize ring strain. In larger macrocycles, the E-isomer is generally more stable. beilstein-journals.org The 11-membered ring of cycloundecatrienes represents a borderline case where both isomers are accessible, making catalyst and substrate control particularly important.
| Catalyst Type | Predominant Selectivity | Key Features |
| Molybdenum-based (e.g., MAP complexes) | Z-selective | High activity, kinetically controlled. acs.orgmit.edu |
| Tungsten-based (e.g., MAP complexes) | Z-selective | Lower activity than Mo, less prone to Z-to-E isomerization. nih.govmit.edu |
| Standard Ruthenium-based (e.g., Grubbs II) | E-selective | Thermodynamically controlled, favors the more stable isomer. core.ac.uk |
| Z-selective Ruthenium-based | Z-selective | Employs specific chelating ligands to enforce kinetic control. core.ac.uk |
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of specific isomers of this compound is crucial, as the biological activity of these compounds is often highly dependent on their stereochemistry. This involves controlling both the geometry of the double bonds (E/Z) and the configuration of any stereocenters within the ring.
A common strategy for the enantioselective synthesis of germacrenes, which contain the this compound skeleton, is to start from a chiral precursor. For example, the synthesis of enantiopure germacrene D has been achieved through metabolic engineering in yeast, utilizing enantiomer-specific germacrene D synthases. nih.gov In chemical synthesis, a scalable and enantioselective synthesis of germacrenes has been developed starting from farnesol, a readily available C15 building block. nih.gov This approach utilizes a Sharpless asymmetric epoxidation to introduce a key stereocenter, which then directs the stereochemical outcome of subsequent reactions. nih.gov
Another approach involves the use of chiral auxiliaries to control the stereochemistry during the construction of the cycloundecatriene ring. For instance, an aldol (B89426) addition of a chiral camphorsultam derivative to an α,β-unsaturated aldehyde has been used as a key step in the synthesis of costunolide (B1669451). d-nb.info The chiral auxiliary is later removed, yielding an enantiomerically enriched product.
The formation of different enantiomers of germacrene D has been shown to proceed through a common cationic intermediate, with the final stereochemical outcome determined by different hydrogen shifts. researchgate.net Understanding these biosynthetic pathways can provide inspiration for the design of stereoselective chemical syntheses.
Strategies for Functionalization and Derivatization of the Cycloundecatriene Ring
The this compound scaffold, particularly in the context of germacranolides like costunolide and parthenolide (B1678480), offers several sites for chemical modification. These modifications are often pursued to explore structure-activity relationships and to develop new analogues with improved biological properties.
Epoxidation: The double bonds within the cycloundecatriene ring are susceptible to epoxidation. For example, the C4-C5 double bond of parthenolide can be epoxidized. researchgate.net This reaction can be a key step in the biosynthetic pathways leading to other types of sesquiterpene lactones, such as guaianolides. researchgate.net
Hydroxylation: Specific positions on the germacrane skeleton can be hydroxylated, often with high regioselectivity, using both chemical and enzymatic methods. Cytochrome P450 enzymes have been shown to catalyze hydroxylations at various positions, including C3, C8, C9, and C14 of costunolide. acs.org Chemical methods, such as those employing selenium dioxide, can also be used to introduce hydroxyl groups.
Modification of the Lactone Ring: In germacranolides, the α-methylene-γ-lactone moiety is a key functional group that is often involved in the biological activity of these compounds. This group can undergo Michael additions with nucleophiles such as thiols. thieme.de This reactivity can be exploited for the preparation of derivatives. For example, dimethylamino-parthenolide (DMAPT), an orally bioavailable analogue of parthenolide, was developed through modification at this position.
Transannular Cyclizations: The flexible 11-membered ring of cycloundecatrienes can undergo transannular cyclization reactions, leading to the formation of bicyclic sesquiterpene skeletons such as selinanes, guaianes, and elemenes. nih.gov These reactions can be triggered by acid catalysis. nih.gov
Other Derivatizations: A variety of other chemical transformations can be performed on the cycloundecatriene ring and its substituents. These include esterification and etherification of hydroxyl groups, and modifications of the methyl groups on the ring. d-nb.info For instance, the C14 methyl group of parthenolide can be converted to a hydroxyl group. d-nb.info
| Reaction Type | Position(s) on Germacrane Skeleton | Reagents/Conditions | Resulting Functional Group/Modification |
| Epoxidation | C4-C5 | Peroxy acids | Epoxide |
| Hydroxylation | C3, C8, C9, C14 | Cytochrome P450 enzymes, SeO2 | Hydroxyl group |
| Michael Addition | α-methylene-γ-lactone | Thiols, Amines | Thioether, Amino adduct |
| Transannular Cyclization | Across the ring | Acid catalysis | Bicyclic skeletons (e.g., guaianes, selinanes) |
| Esterification/Etherification | Existing hydroxyl groups | Acyl chlorides, Alkyl halides | Ester, Ether |
Advanced Spectroscopic Characterization and Structural Elucidation of Cycloundeca 1,4,8 Triene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Cycloundeca-1,4,8-triene Research
NMR spectroscopy is a fundamental tool for the characterization of molecular structures in solution. emerypharma.com For complex molecules like this compound and its derivatives, a combination of 1D and 2D NMR experiments is essential for complete structural assignment. emerypharma.comresearchgate.net
Applications of 1D and 2D NMR Techniques for Structural Assignments
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons. However, due to the number of signals and their potential overlap in complex molecules, 1D NMR is often insufficient for a complete structural elucidation. researchgate.net Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating nuclear spins through chemical bonds or through space. pressbooks.pub
In the study of sesquiterpenes containing the this compound skeleton, such as humulene (B1216466) (2,6,6,9-tetramethyl-1,4,8-cycloundecatriene), 2D NMR is indispensable. For instance, in cycloaddition reactions involving humulene, 2D NMR is used to determine the site of addition and the stereochemistry of the resulting products. scielo.br
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that identifies direct one-bond correlations between a proton and the heteronucleus it is attached to, most commonly ¹³C. pressbooks.pubcolumbia.edu This is particularly useful in assigning the signals of olefinic protons and their corresponding carbons in the double bonds of this compound systems. scielo.br
In the analysis of reaction products of humulene, the HSQC spectrum provides clear correlations for the H-C units within the double bonds. For example, the presence of specific HC=HC correlations can confirm which of the tri-substituted double bonds in the parent molecule has reacted. scielo.br By observing the number of correlations in the olefinic region of the HSQC spectrum, chemists can distinguish between different isomers and reaction products. scielo.br
Table 1: Exemplary ¹H and ¹³C NMR Data for a Cycloundecatriene Derivative Adduct scielo.br
This table illustrates the kind of data obtained from 1D and 2D NMR experiments, including HSQC, to assign specific protons and carbons in a complex derivative of a cycloundecatriene system. The assignments are confirmed by observing correlations in various 2D spectra.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | Key COSY Correlations | Key ROESY Correlations |
| 1 | 50.1 | 4.85 (d, 10.0) | H-2, H-10 | H-2, H-9, H-10, H-14 |
| 2 | 87.9 | 3.25 (d, 10.0) | H-1 | H-1, H-13, H-15 |
| 4 | 126.8 | 5.49 (dd, 15.5, 7.5) | H-5 | H-5, H-6a, H-13 |
| 5 | 134.4 | 5.65 (dd, 15.5, 6.0) | H-4, H-6a, H-6b | H-4, H-6a |
| 8 | 124.9 | 5.15 (t, 7.0) | H-7a, H-7b, H-9 | - |
| 9 | 41.5 | 2.20 (m) | H-8, H-10a, H-10b | H-1, H-10a, H-10b |
| 12 | 24.9 | 1.05 (s) | - | H-2, H-7b, H-13 |
| 13 | 16.5 | 0.95 (s) | - | H-2, H-4, H-12 |
| 14 | 22.8 | 1.60 (s) | - | H-1, H-10b |
| 15 | 16.2 | 1.02 (d, 7.0) | H-2 | H-2 |
Correlation Spectroscopy (COSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for piecing together the molecular structure. The COSY experiment reveals proton-proton couplings through two or three bonds (J-coupling), establishing the connectivity of atoms within a spin system. pressbooks.pubscielo.br For instance, observing a COSY correlation between two olefinic protons confirms they are on adjacent carbons (a HC=HC unit), while correlations like CH-CH₂ establish connections within the aliphatic parts of the ring. scielo.br
The ROESY experiment, on the other hand, identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is based on the Nuclear Overhauser Effect (NOE). scielo.br This technique is vital for determining the relative stereochemistry and conformation of the flexible cycloundecatriene ring. By analyzing ROESY cross-peaks, researchers can deduce the spatial arrangement of substituents and the folding of the ring, which is essential for assigning stereoisomers. scielo.br
Pulsed-Field Gradient Spin-Echo (PGSE) NMR for Diffusion Studies
Pulsed-Field Gradient Spin-Echo (PGSE) NMR is an advanced technique used to measure the self-diffusion coefficient of molecules in solution. researchgate.netweizmann.ac.il This method, also known as Diffusion Ordered Spectroscopy (DOSY), separates NMR signals of different species in a mixture based on their diffusion rates, which are related to their size and shape. weizmann.ac.il
The PGSE experiment utilizes a pair of magnetic field gradient pulses within a spin-echo sequence. weizmann.ac.ilmagritek.com The first pulse encodes the spatial position of the nuclei, and the second pulse refocuses them. If the molecules have moved (diffused) during the delay between the pulses, the signal refocusing is incomplete, leading to signal attenuation. weizmann.ac.il The extent of this attenuation is directly related to the molecule's diffusion coefficient (D). magritek.com
For systems involving this compound derivatives, PGSE can be used to study aggregation and interactions in solution. researchgate.net The diffusion coefficient is influenced by factors such as molecular size, temperature, and pressure. researchgate.net By measuring the diffusion coefficient, one can gain insights into the hydrodynamic radius of the molecule, providing another layer of structural and dynamic information. weizmann.ac.il
Table 2: PGSE NMR Experimental Parameters weizmann.ac.il
The successful measurement of diffusion coefficients requires careful optimization of several experimental parameters.
| Parameter | Symbol | Description | Purpose |
| Diffusion Time | Δ | The time allowed for molecules to diffuse between the two gradient pulses. | A longer Δ allows for more diffusion, leading to greater signal attenuation for smaller, faster-diffusing molecules. |
| Gradient Pulse Duration | δ | The length of time the magnetic field gradient is applied. | A longer δ results in a greater phase shift for nuclei, increasing the sensitivity to diffusion. |
| Gradient Strength | G | The amplitude of the magnetic field gradient pulse. | The experiment is typically run by incrementing G to measure the decay of the signal intensity. |
Other Advanced Spectroscopic Methods for Conformational Analysis
While NMR is the primary tool, other spectroscopic methods can provide complementary information about the conformation of cycloundecatriene systems. The presence of conjugated or isolated double bonds in the ring structure makes these compounds amenable to analysis by ultraviolet-visible (UV-Vis) spectroscopy. The position and intensity of absorption bands can give clues about the planarity and conformation of the chromophoric parts of the molecule. For example, deviations from planarity in a conjugated enone system can be correlated with changes in the UV spectrum. gla.ac.uk
Furthermore, for specific derivatives, photoluminescence spectroscopy could be employed. If a cycloundecatriene derivative is modified to include a fluorophore, its emission properties, such as wavelength and quantum yield, can be sensitive to the conformation and environment of the eleven-membered ring. psu.edu
Computational and Theoretical Studies on Cycloundeca 1,4,8 Triene
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. unram.ac.id These first-principles approaches solve the Schrödinger equation (or related equations in DFT) to determine the electronic energy and wavefunction of a system. unram.ac.idfrontiersin.org
For cycloundecatrienes and related cyclic systems, these calculations are crucial for several reasons:
Structural Optimization: DFT and ab initio methods can predict the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum on the potential energy surface. This is particularly important for flexible molecules like cycloundecatrienes, which can exist in multiple conformations.
Electronic Properties: These calculations provide information about the distribution of electrons within the molecule, including the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are key to understanding chemical reactivity in the context of Frontier Molecular Orbital (FMO) theory. pitt.edualchemyst.co.uk The nature of the HOMO is determined by the valence orbital properties of the constituent atoms. unram.ac.id
Reactivity Analysis: The total electronic energy calculated by these methods is fundamental to analyzing chemical reactivity. unram.ac.id By comparing the energies of reactants, transition states, and products, chemists can predict the feasibility and pathways of chemical reactions. unram.ac.id For instance, DFT calculations have been successfully employed to study cycloaddition reactions, distinguishing between pericyclic and pseudopericyclic pathways. nih.gov The combination of DFT with deep learning methods shows promise for significantly increasing the efficiency of these electronic structure calculations. arxiv.org
In the context of cycloundeca-1,4,8-triene, DFT and ab initio calculations can be used to understand its stability relative to other isomers and to predict how it will behave in various chemical reactions, such as pericyclic reactions. nih.gov For example, a study on cycloundeca-1,2,4,5,7,8,10-heptaene utilized ab initio and DFT calculations to determine the most stable configurations among its isomers. researchgate.net
Table 1: Theoretical Methods in Electronic Structure Calculation
| Method | Description | Key Applications |
| Ab Initio (Hartree-Fock) | Solves the Schrödinger equation using a single Slater determinant, approximating electron-electron repulsion. It is a foundational method but often requires corrections for electron correlation. | Initial geometry optimizations, providing a baseline for more advanced calculations. |
| Density Functional Theory (DFT) | Calculates the electronic energy based on the electron density rather than the many-electron wavefunction, making it computationally more efficient than many ab initio methods while often achieving high accuracy. unram.ac.idarxiv.org | Geometry optimization, prediction of reaction energies, analysis of electronic properties for a wide range of chemical systems. unram.ac.idnih.gov |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon Hartree-Fock by including electron correlation through perturbation theory. | Provides more accurate energy calculations than Hartree-Fock, particularly for systems where electron correlation is significant. researchgate.net |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum mechanical methods like DFT provide detailed electronic information, they can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more computationally tractable approach for exploring the conformational landscape of molecules like this compound.
Force Fields: MM methods use classical mechanics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.govyoutube.com The force field includes terms for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic). nih.govyoutube.com
Conformational Searching: By systematically or randomly changing the dihedral angles of the cycloundecatriene ring and minimizing the energy at each step, MM can identify various low-energy conformations (local minima on the potential energy surface). This process maps out the conformational landscape of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the molecule's dynamic behavior. uu.nl This allows for the exploration of conformational space and the study of how the molecule transitions between different conformations. MD simulations can be particularly insightful for understanding the flexibility of the eleven-membered ring of this compound.
For example, MD simulations have been used to define the energetic minima of carbohydrates in their free state, which is analogous to exploring the conformational possibilities of a flexible ring system. uu.nl Similarly, these techniques can be applied to this compound to understand its preferred shapes in solution and the energy barriers between them.
Table 2: Computational Methods for Conformational Analysis
| Method | Description | Key Applications for this compound |
| Molecular Mechanics (MM) | Uses classical physics and parameterized force fields to calculate molecular energy. nih.govyoutube.com | Rapidly exploring a wide range of possible conformations to identify stable and low-energy structures. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time based on classical mechanics. uu.nl | Studying the flexibility of the 11-membered ring, observing conformational changes, and understanding its behavior in different environments (e.g., solvents). |
| Random Walk Molecular Mechanics (RAMM) | A technique used to explore conformational space by generating random changes to molecular geometry, which is particularly useful for finding local energy minima. uu.nl | Identifying less obvious, higher-energy local minima that might be relevant for reactivity or as intermediates in conformational changes. |
Transition State Analysis in Pericyclic Reactions of Cycloundecatrienes
Pericyclic reactions are a class of concerted reactions that proceed through a single, cyclic transition state. wikipedia.orgnumberanalytics.com Understanding the structure and energy of this transition state is key to predicting the feasibility, stereochemistry, and mechanism of the reaction.
Computational chemistry is an indispensable tool for studying transition states, which are by nature transient and cannot be isolated experimentally.
Locating Transition States: Using methods like DFT, chemists can locate the transition state structure on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is computationally verified by the presence of a single imaginary vibrational frequency.
Activation Energy: The energy difference between the reactants and the transition state is the activation energy (barrier) of the reaction. A lower activation energy implies a faster reaction. Computational methods can provide quantitative estimates of these barriers.
Reaction Pathways: By mapping the path from reactants to products through the transition state (the intrinsic reaction coordinate), researchers can confirm that a calculated transition state indeed connects the desired reactants and products. nih.gov
For cycloundecatrienes, which can undergo various pericyclic reactions such as electrocyclizations and sigmatropic rearrangements, transition state analysis can elucidate the preferred reaction pathways. For example, computational studies on the Claisen rearrangements of aryl propargyl ethers used DFT to investigate the reaction cascades following the initial pericyclic reaction, explaining how substituents influence reactivity by affecting the transition states. nih.gov Similarly, enzyme-catalyzed [6+4] cycloadditions, which form a ten-membered ring system analogous to the cycloundecane (B11939692) framework, have been studied using computational simulations to understand the ambimodal transition states involved. nih.gov
Orbital Symmetry Considerations in this compound Reactivity
The outcomes of pericyclic reactions are governed by the principle of the conservation of orbital symmetry, famously articulated by Woodward and Hoffmann. numberanalytics.com These rules, along with related concepts like Frontier Molecular Orbital (FMO) theory and the Dewar-Zimmerman aromatic transition state theory, explain the high stereospecificity of these reactions. pitt.edumsu.edu
Woodward-Hoffmann Rules: These rules predict whether a pericyclic reaction is "allowed" or "forbidden" under thermal or photochemical conditions based on the symmetry of the molecular orbitals involved. alchemyst.co.uk For example, a cycloaddition reaction is thermally allowed if the total number of electrons involved is 4n+2 (e.g., 6, 10) and proceeds in a suprafacial-suprafacial manner. youtube.com
Frontier Molecular Orbital (FMO) Theory: This approach simplifies the analysis by focusing on the interaction between the HOMO of one reactant and the LUMO of the other (in cycloadditions) or the HOMO of the reactant itself (in electrocyclic reactions). pitt.edu A reaction is considered "allowed" if the interacting lobes of the frontier orbitals have the same phase (constructive overlap). pitt.edu
Aromatic Transition State Theory (Dewar-Zimmerman): This model assesses the transition state of a pericyclic reaction for aromatic or anti-aromatic character. pitt.edu Reactions with Hückel-type (aromatic, 4n+2 electrons) transition states are thermally allowed, while those with Möbius-type (anti-aromatic, 4n electrons) transition states are thermally forbidden (but photochemically allowed). pitt.edu
For this compound, these principles are critical for predicting its behavior in potential pericyclic reactions. The triene system contains 6 π-electrons, which is a "4n+2" number (where n=1). This suggests that it could participate in thermally allowed pericyclic reactions, such as a [6π] electrocyclization or a [6π+4π] cycloaddition, provided the geometry of the 11-membered ring can accommodate the required orbital overlaps. The specific stereochemical outcome would depend on whether the reaction proceeds through a disrotatory or conrotatory motion, or a suprafacial or antarafacial approach, all of which are dictated by orbital symmetry. alchemyst.co.ukmsu.edu
Reactivity and Mechanistic Investigations of Cycloundeca 1,4,8 Triene Derivatives
Pericyclic Reactions Involving the Cycloundecatriene Moiety
Pericyclic reactions are a class of concerted chemical reactions wherein the transition state possesses a cyclic geometry, and the reaction proceeds without intermediates. wikipedia.org These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. udel.edu The cycloundeca-1,4,8-triene framework, with its polyunsaturated 11-membered ring, provides a unique scaffold for studying these transformations, where the molecule's inherent flexibility and the electronic nature of its conjugated systems dictate the reaction pathways and stereochemical outcomes.
Electrocyclic Transformations in this compound Systems
Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a sigma (σ) bond at the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. msu.eduwikipedia.org The stereochemical course of these reactions—whether they proceed in a disrotatory or conrotatory fashion—is dictated by the number of π-electrons involved and whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions), as predicted by the Woodward-Hoffmann rules. udel.eduwikipedia.org
For a system like this compound, which contains conjugated triene segments (6π electrons), thermal electrocyclization is predicted to proceed in a disrotatory manner. masterorganicchemistry.com This involves the terminal p-orbitals of the conjugated system rotating in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. Conversely, a photochemical 6π electrocyclization would proceed via a conrotatory pathway. masterorganicchemistry.com
While specific studies on the parent this compound are not extensively detailed in the reviewed literature, related transformations in other cyclic trienes illustrate these principles. For instance, the interconversion of a benzonorcaradiene derivative to a benzocycloheptatriene system has been shown to proceed through a disrotatory electrocyclic ring-opening, consistent with the behavior of a 6π electron system under thermal conditions. wikipedia.org Such transformations highlight the potential for this compound derivatives to undergo predictable, stereospecific electrocyclizations to form bicyclic systems, or for their bicyclic isomers to undergo ring-opening to generate the cycloundecatriene scaffold. The reversibility of these reactions is common, with the equilibrium position often influenced by factors such as ring strain in the cyclic isomer. libretexts.org
Cycloaddition Reactions of Cycloundecatrienes
Cycloaddition reactions are pericyclic processes in which two unsaturated molecules, or two separate π-systems within the same molecule, react to form a cyclic adduct, converting two π-bonds into two new σ-bonds. kharagpurcollege.ac.inlibretexts.org The large, flexible ring of cycloundecatriene derivatives makes them interesting substrates for such reactions, allowing for investigations into site selectivity, regioselectivity, and stereoselectivity. scielo.br
A significant example of cycloaddition involving the cycloundecatriene skeleton is the [2+3] dipolar cycloaddition. wikipedia.org This reaction involves a 1,3-dipole reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. scielo.brwikipedia.org
Research has been conducted on the [2+3] cycloaddition of 4-trifluoromethylbenzonitrile oxide, a 1,3-dipole, to the 11-membered sesquiterpene trans,trans,trans-2,6,6,9-tetramethyl-1,4,8-cycloundecatriene (humulene). scielo.br This reaction demonstrates notable site selectivity. The nitrile oxide adds preferentially to the double bonds within the cycloundecatriene ring rather than exhibiting intermolecular dimerization. The reaction yielded two primary monoadducts, 6 and 7 , in a 3:1 ratio, indicating that the addition occurred at two different double bonds within the humulene (B1216466) structure. scielo.br The major isomer, 6 , resulted from the cycloaddition to one of the two trisubstituted double bonds. scielo.br This selectivity is often correlated with the electron charges of the alkenyl carbon atoms. scielo.br
Table 1: [2+3] Dipolar Cycloaddition of 4-Trifluoromethylbenzonitrile Oxide to Humulene
| Reactant 1 (Dipole) | Reactant 2 (Dipolarophile) | Products | Product Ratio |
| 4-Trifluoromethylbenzonitrile Oxide | Humulene | Mono-adduct 6 and Mono-adduct 7 | 3:1 |
| Data sourced from a study on the cycloaddition of nitrile oxides to polyunsaturated medium-sized rings. scielo.br |
The stereochemistry of cycloaddition reactions is a critical aspect, defining the three-dimensional structure of the products. kharagpurcollege.ac.in In the case of the [2+3] cycloaddition of 4-trifluoromethylbenzonitrile oxide to humulene, the reaction yields specific stereoisomers. scielo.br The formation of distinct adducts (6 and 7 ) highlights the influence of the parent molecule's conformation and electronic properties on the transition state of the reaction. scielo.br
The structure of the resulting cycloadducts was established through extensive use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.br For the major product 6 , analysis of HSQC and COSY spectra confirmed that the addition took place at a trisubstituted double bond. scielo.br Such high stereospecificity, where the original stereochemistry of the reactants is preserved in the products, is a hallmark of concerted pericyclic reactions. wikipedia.org The stereochemical outcome—whether the approach of the dipole is endo or exo, for example—is determined by minimizing steric repulsion and maximizing favorable electronic interactions in the transition state. wikipedia.org In the reaction with humulene, the specific stereochemical configurations of the newly formed chiral centers in adducts 6 and 7 were assigned based on detailed NMR analysis, underscoring the predictable, albeit complex, nature of these transformations. scielo.br
Sigmatropic Rearrangements in Cycloundecatriene Scaffolds
Sigmatropic rearrangements are uncatalyzed, intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-electron system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the migration of the σ-bond from its original position to one that is (i-1) and (j-1) atoms away. wikipedia.org
While specific studies detailing sigmatropic rearrangements in the parent this compound are not prominent, the structural motifs within the molecule are conducive to such transformations. For instance, the presence of 1,5-diene-like systems within the cycloundecatriene scaffold makes it a potential candidate for researchgate.netresearchgate.net sigmatropic rearrangements, such as the Cope rearrangement. libretexts.org Similarly, the migration of a hydrogen atom across the π-system, a common msu.eduforeverest.net sigmatropic shift, is also mechanistically plausible. msu.edu
An illustrative example from a related system involves the rearrangement of a benzonorcaradiene diterpenoid, which undergoes a sequence initiated by an electrocyclic reaction, followed by two suprafacial msu.eduforeverest.net-sigmatropic hydrogen shifts to yield the final product. wikipedia.org This demonstrates that sigmatropic shifts can occur readily in complex cyclic polyenes as part of a reaction cascade, suggesting that this compound derivatives could undergo similar sequential pericyclic reactions under the appropriate thermal or photochemical conditions.
Olefin Metathesis Reactions of this compound
Olefin metathesis is a powerful reaction in organic chemistry that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition-metal carbene complexes. wikipedia.org A key application of this reaction is Ring-Opening Metathesis Polymerization (ROMP), where a cyclic olefin is converted into a long-chain polymer. nih.gov
The derivative (1E,5E,8E)-1,4,4,8-tetramethyl-cycloundeca-1,5,8-triene (humulene) has been investigated as a monomer for ROMP. foreverest.net The polymerization of this 11-membered ring is notable, as ROMP of such medium-sized rings is relatively uncommon. foreverest.net The reaction's success is highly dependent on the choice of catalyst. First-generation metathesis catalysts, such as Grubbs' first-generation catalyst, were found to be inefficient, yielding no polymer from related terpenes and only 10% conversion with humulene after 12 hours. foreverest.net In contrast, more advanced second-generation and third-generation catalysts proved effective.
The reactivity in the ROMP of humulene is selective. The reaction proceeds primarily at the least sterically hindered and most strained double bond, which is the disubstituted trans-double bond. The trisubstituted double bonds within the ring show significantly less reactivity towards metathesis. foreverest.net The resulting polyhumulene is a soft material with a low glass transition temperature (Tg) of approximately -44 °C after hydrogenation, making it potentially suitable for applications such as films and coatings. foreverest.net
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Humulene with Various Catalysts
| Catalyst Type | Catalyst Example | Monomer | Result |
| 1st Generation Grubbs-type | Catalyst 1 (Cl₂(PCy₃)₂Ru=CHPh) | Humulene | Slow reaction, 10% conversion after 12 hours |
| 2nd Generation Grubbs-type | Catalyst 2 ((H₂IMes)(PCy₃)Cl₂Ru=CHPh) | Caryophyllene | Good yield, but decreases with lower catalyst load |
| 3rd Generation Grubbs-type | Catalyst 3 ((H₂IMes)(3-Br-py)₂Cl₂Ru=CHPh) | Caryophyllene | Complete conversion even at low catalyst load (0.04 mol%) |
| Data for Caryophyllene, a related sesquiterpene, is included for catalyst comparison as reported in the same study. foreverest.net Humulene polymerization was successful with catalyst 1 but more efficient polymerization is implied with later-generation catalysts based on analogous systems. foreverest.net |
Ring-Opening Metathesis Polymerization (ROMP) of Cycloundecatriene Derivatives
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for converting strained cyclic olefins into polymers. The application of ROMP to derivatives of this compound, specifically the naturally abundant sesquiterpene humulene ((1E,5E,8E)-1,4,4,8-tetramethyl-cycloundeca-1,5,8-triene), has been explored to produce novel polyterpenes. The polymerization of humulene is notable as ROMP of 11-membered rings, especially those with multiple substitutions, is relatively uncommon.
Research has shown that the choice of catalyst is critical for the successful polymerization of humulene. First-generation Grubbs-type catalysts (a ruthenium-benzylidene complex with two tricyclohexylphosphine (B42057) ligands) proved to be slow and inefficient, yielding only 10% conversion after 12 hours. In contrast, second and third-generation catalysts, which feature N-heterocyclic carbene (NHC) ligands, demonstrate significantly higher activity and efficiency. The third-generation Grubbs catalyst, in particular, can achieve complete monomer conversion even at very low catalyst loadings (0.04 mol%).
The resulting polyhumulene is a non-crosslinked, linear polymer. Spectroscopic analysis indicates that the ROMP of humulene occurs selectively at one of the trisubstituted double bonds, leaving the other two olefinic sites intact within the polymer backbone. These remaining double bonds offer potential sites for further post-polymerization modifications. The polymers produced are soft, amorphous materials with low glass transition temperatures (Tg) around -48 °C, making them potentially suitable for applications such as films and coatings.
Table 1: Performance of Various Ruthenium Catalysts in the ROMP of Humulene Data collected at 25°C in CD₂Cl₂ with a catalyst/monomer ratio of 1/125. Conversion determined by ¹H NMR spectroscopy.
| Catalyst Generation | Key Features | Conversion after 1 hour | Conversion after 10 hours | Final Conversion |
| 1st Generation | Bis(tricyclohexylphosphine) ligand | <10% | <10% | 10% (after 12h) |
| 2nd Generation | One NHC ligand, one phosphine | ~100% | ~100% | Complete |
| 3rd Generation | Pyridine-ligated NHC complex | ~100% | ~100% | Complete |
Metathesis-Driven Rearrangements
Olefin metathesis catalysts can also drive complex molecular reorganizations beyond simple polymerization, such as ring-closing metathesis (RCM) and ring-rearrangement metathesis (RRM). beilstein-journals.org RCM is a powerful synthetic tool for forming unsaturated rings from acyclic diene precursors, with ring sizes from 5 to over 45 atoms being accessible. wikipedia.org The reaction is driven by the formation of a thermodynamically stable cyclic alkene and a volatile byproduct, typically ethylene. wikipedia.org
In the context of cycloundecatriene systems, metathesis-driven rearrangements could theoretically occur, for instance, through a tandem ring-opening/ring-closing sequence if appropriate diene side chains were present on the main ring. However, specific examples of metathesis-driven rearrangements starting from a pre-formed this compound core are not extensively documented in the surveyed literature. The primary metathesis reaction reported for this ring system is the aforementioned ROMP. beilstein-journals.org The principles of ring-rearrangement metathesis generally involve the opening of a strained ring followed by a subsequent ring-closing event to produce a new, often more complex, cyclic architecture. beilstein-journals.org While this has been applied to various cyclopentene (B43876) and cyclohexene (B86901) derivatives, its application to rearrange an 11-membered triene ring remains a more specialized area. beilstein-journals.orgrsc.org
Hydrogenation and Other Reduction Reactions of Cycloundecatrienes
The double bonds in cycloundecatriene derivatives are susceptible to reduction, most commonly through catalytic hydrogenation. This process can be applied to both the monomeric form and the polymers derived from it. For instance, polyhumulene, obtained via ROMP, can undergo nearly complete hydrogenation of its backbone double bonds.
In a typical procedure, the polymer is exposed to hydrogen gas (H₂) at elevated pressure (e.g., 50 bar) and temperature (e.g., 80 °C) in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This process converts the unsaturated polyalkenamer into a fully saturated polymer, poly(hydrohumulene). The degree of hydrogenation can be very high, with reports of over 98% conversion of the double bonds. mdpi.com This modification significantly alters the material's properties, leading to an increase in the glass transition temperature (Tg) from approximately -48 °C for polyhumulene to -44 °C for the hydrogenated version. mdpi.com The successful hydrogenation demonstrates a method to tune the physical properties of these terpene-based polymers.
Table 2: Conditions for Post-Polymerization Hydrogenation of Polyhumulene
| Parameter | Value/Description |
| Substrate | Polyhumulene |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | CH₂Cl₂–MeOH mixture (1/1) |
| H₂ Pressure | 50 bar |
| Temperature | 80 °C |
| Result | >98% hydrogenation |
| Product | Poly(hydrohumulene) |
Isomerization Processes (e.g., cis-trans Isomerization)
The geometry of the double bonds in cycloundecatriene derivatives can be altered through isomerization reactions, which can be induced by photochemical, thermal, or enzymatic means. These processes are crucial in both the chemical synthesis and biosynthesis of specific isomers.
A key example is found in the synthesis of humulene, which naturally exists as the (E,E,E)-isomer. One synthetic route involves the coupling of an acyclic dibromide using nickel tetracarbonyl, which initially yields a product containing a cis C4=C5 double bond. mdpi.com To obtain the desired all-trans isomer (humulene), a subsequent photochemical isomerization step is required. mdpi.com This transformation is carried out by irradiating the cis-containing precursor in the presence of diphenyl disulphide, which facilitates the necessary cis-trans isomerization to afford humulene in modest yield. mdpi.com
In the biological realm, enzymatic control dictates the stereochemistry of humulene with high precision. Specific terpene cyclase enzymes, such as AsR6 and EupR3, are capable of producing different isomers of humulene from the same precursor. nih.govd-nb.info For example, AsR6 primarily synthesizes 2E,6E,9E-humulene, while a homologous enzyme can be engineered through single-residue mutation to selectively produce 2Z,6E,9E-humulene. nih.govd-nb.info This demonstrates that subtle changes in the enzyme's active site can control the formal isomerization of a double bond during the cyclization process, highlighting the sophisticated mechanistic control present in nature. nih.gov
Chemical Biology and Mechanistic Insights of Biologically Active Cycloundeca 1,4,8 Triene Derivatives
Molecular Targets and Pathways Modulated by Cycloundecatriene Analogues
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical cysteine protease essential for the virus's life cycle, making it a prime target for antiviral drug development. nih.govnih.gov Inhibition of Mpro blocks the processing of viral polyproteins, thereby halting viral replication. nih.gov The active site of Mpro features a catalytic dyad of cysteine (Cys145) and histidine (His41). nih.gov Inhibitors often work by forming a covalent bond with the catalytic cysteine, rendering the enzyme inactive. nih.govnih.gov
While numerous compounds, including repurposed drugs and natural products, have been investigated as Mpro inhibitors, specific in-vitro studies detailing the direct inhibitory action of cycloundeca-1,4,8-triene or its simple derivatives like α-humulene on SARS-CoV-2 Mpro are not extensively documented in the current body of literature. However, the broad spectrum of biological activities exhibited by sesquiterpenes, including antiviral properties, suggests that cycloundecatriene derivatives represent a class of molecules that could be explored for this purpose. researchgate.net Computational and virtual screening methods are often employed as a preliminary step to identify potential interactions between natural compounds and protein targets like Mpro. neliti.comresearchgate.net
Research has extensively demonstrated that α-humulene, a prominent this compound derivative, significantly modulates key cellular signaling pathways associated with inflammation and oxidative stress.
Histamine (B1213489) Release: In human mast cells (HMC-1), α-humulene has been shown to inhibit the release of histamine, a key mediator in allergic and inflammatory responses. nih.gov Studies using compound 48/80 to stimulate mast cell degranulation showed that α-humulene produced a concentration-dependent reduction in histamine secretion. nih.gov Notably, at a concentration of 1.0 mM, its inhibitory effect was comparable to that of curcumin, a well-known anti-inflammatory agent. This effect was determined not to be a result of cytotoxicity, as confirmed by cell viability assays. nih.gov The mechanism behind this inhibition involves the modulation of intracellular second messengers, specifically by decreasing intracellular calcium (Ca2+) levels and increasing cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines. α-Humulene has been found to suppress the activation of the NF-κB pathway. It effectively attenuates the nuclear translocation of NF-κB in a concentration-dependent manner, which in turn downregulates the expression of cytokine genes such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov
| Pathway/Target | Effect of α-Humulene | Observed Mechanism | Cell Model | Reference |
|---|---|---|---|---|
| Histamine Release | Inhibition | Decreased intracellular Ca2+, increased intracellular cAMP | Human Mast Cells (HMC-1) | nih.gov |
| NF-κB Nuclear Translocation | Inhibition | Suppression of stimulus-induced translocation to the nucleus | Human Mast Cells (HMC-1) | nih.gov |
| Pro-inflammatory Cytokine Expression (IL-1β, IL-6, TNF-α) | Downregulation | Consequence of NF-κB inhibition | Human Mast Cells (HMC-1) | nih.gov |
| Reactive Oxygen Species (ROS) | Reduction | Scavenging of ROS, reduction of malondialdehyde | In vivo (gastric tissue) | nih.gov |
Structure-Activity Relationship Studies for Cycloundecatriene Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
α-Humulene, with its 11-membered monocyclic ring and three trans-double bonds, is often found alongside its bicyclic isomer, β-caryophyllene, which possesses a 9-membered ring fused to a cyclobutane (B1203170) ring. nih.gov This structural difference is significant; the nonpolar dimethylcyclobutane ring in β-caryophyllene facilitates hydrophobic interactions with various molecular targets, an interaction that differs with the more flexible, open cyclic structure of α-humulene. nih.gov This distinction can lead to different pharmacological activities. For instance, α-humulene was found to inhibit the release of both TNF-α and IL-1β, whereas β-caryophyllene only reduced TNF-α levels in one study. nih.gov
Further studies have explored how modifications to the cycloundecatriene skeleton impact bioactivity. For example, research on zerumbone, an 11-membered cyclic sesquiterpene structurally related to α-humulene, and its derivatives has shown that the presence of oxygen-containing functional groups and the specific stereochemistry at certain carbon atoms are critical contributors to their effects on spontaneous locomotor activity. nih.govjst.go.jp Additionally, synthetic modifications, such as the cycloaddition of nitrile oxides to the double bonds of the humulene (B1216466) ring, have been performed. These reactions yield new isoxazoline-containing derivatives, and initial screenings have shown that some of these novel structures possess moderate fungicidal activity, demonstrating that targeted chemical changes can introduce new biological functions. researchgate.net
| Compound/Derivative Class | Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|---|
| α-Humulene vs. β-Caryophyllene | Monocyclic 11-membered ring vs. Bicyclic 9-membered ring with cyclobutane | Differences in anti-inflammatory cytokine inhibition profiles and target binding. | nih.gov |
| Zerumbone Derivatives | Oxygen-containing functional groups and stereochemistry | Contributes to effects on locomotor activity. | nih.govjst.go.jp |
| Humulene-isoxazoline Adducts | Addition of a nitrile oxide-derived heterocyclic ring | Introduction of moderate fungicidal activity. | researchgate.net |
| Humulanolide Analogs | α,β-unsaturated carbonyl moieties | Important for anti-proliferative activity against cancer cells. | researchgate.net |
Bioactivity Profiling Methodologies in Cycloundecatriene Research
A variety of methodologies are employed to characterize the biological effects of this compound derivatives. These techniques span from enzymatic and cell-based assays to whole-organism models, providing a comprehensive profile of a compound's activity.
Enzymatic Assays: To assess the direct interaction of compounds with specific enzymes, various assays are used. For instance, the Ellman method is utilized to evaluate acetylcholinesterase inhibition, while mushroom tyrosinase and lipoxygenase enzyme assays are used to determine antityrosinase and anti-inflammatory activities, respectively. tandfonline.com For proteases like SARS-CoV-2 Mpro, fluorogenic substrate enzyme inhibition assays are common for determining inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). nih.govmdpi.com
Cell-Based Assays: Cultured cells provide a crucial platform for investigating the cellular mechanisms of action.
Viability and Cytotoxicity: The MTS assay is a colorimetric method frequently used to assess the effects of a compound on cell viability and to rule out cytotoxicity as the cause of an observed biological effect. nih.gov
Signaling Pathway Analysis: The activity of transcription factors like NF-κB can be monitored through immunofluorescence staining, which visualizes the translocation of the protein into the nucleus, and through luciferase reporter gene assays, which quantify its transcriptional activity. nih.gov
Quantification of Mediators: Histamine levels released from cells can be measured by spectrofluorimetry. nih.gov The production of reactive oxygen species (ROS) is often detected using fluorescent probes like CellROX, which fluoresce upon oxidation. nih.gov
In Vivo Models: To understand the physiological effects in a whole organism, animal models are utilized. For example, the anti-inflammatory and mucosal protective effects of α-humulene have been studied in rat models of hydrochloric acid (HCl)/ethanol-induced gastritis. nih.gov
Advanced Applications and Emerging Research Areas of Cycloundeca 1,4,8 Triene
Role in Sustainable Polymer Chemistry via Bio-derived Monomers
The push towards a circular economy and sustainable industrial practices has put a spotlight on bio-derived polymers. st-andrews.ac.ukchemrxiv.org Cycloundeca-1,4,8-triene derivatives, sourced from renewable biomass, are emerging as valuable monomers for creating novel polymers with unique properties. mdpi.com A prime example is humulene (B1216466) ((1E,5E,8E)-1,4,4,8-tetramethyl-cycloundeca-1,5,8-triene), which is abundantly found in the essential oils of plants like hops (Humulus lupulus) and in clove oil. foreverest.netwikipedia.org
Research has successfully demonstrated that these bio-derived monomers can undergo Ring-Opening Metathesis Polymerization (ROMP) to yield linear, non-crosslinked polymers. foreverest.netresearchgate.net The polymerization of humulene, for instance, produces polyhumulene, a material characterized by its soft nature and low glass transition temperature (Tg), making it an attractive candidate for applications such as films and coatings. foreverest.net The process utilizes ruthenium-based catalysts and can be followed by hydrogenation to create saturated polymer backbones, further tuning the material's properties. foreverest.net
The significance of this research lies in transforming a readily available, renewable resource into functional materials, offering a sustainable alternative to polymers derived from fossil fuels. chemrxiv.orgforeverest.net
| Property | Polyhumulene | Poly(hydrohumulene) |
| Monomer | Humulene | Humulene (followed by hydrogenation) |
| Polymerization Method | ROMP | ROMP |
| Glass Transition Temp. (Tg) | -48 °C | -44 °C |
| Number-Average Molecular Weight (Mn) | 3.0 × 10⁴ g mol⁻¹ | Not Specified |
| Appearance | Colorless, sticky, viscous material | Not Specified |
| Potential Applications | Soft materials, film formation, coatings | Soft materials, film formation, coatings |
| Data sourced from references foreverest.netresearchgate.net. |
Catalytic Applications of Cycloundecatriene Derivatives
The unique structural and electronic properties of the cycloundecatriene scaffold make its derivatives promising candidates for use in catalysis, particularly in the field of organometallic chemistry. st-andrews.ac.ukbeilstein-journals.org While not typically used as catalysts themselves, their ability to act as ligands for transition metals is a key area of investigation. The spatial arrangement of the double bonds within the flexible eleven-membered ring allows them to coordinate with metal centers, influencing the steric and electronic environment of the resulting catalyst complex.
The interaction of dienes with transition metals like palladium to form π-allyl-palladium chloride dimers is a fundamental reaction in organometallic catalysis. mdpi.com The cycloundecatriene framework, with its multiple alkene functionalities, can engage in such interactions, serving as a building block for more complex catalytic systems. mdpi.com Research into the synthesis of heterocycles using excited-state copper catalysis showcases the importance of ligand design in achieving novel transformations; scaffolds derived from complex natural products like cycloundecatriene could offer new possibilities in this domain. nih.gov
Furthermore, N-heterocyclic carbene (NHC)–copper(I) complexes have demonstrated broad utility in organic synthesis. beilstein-journals.org The development of novel ligands is crucial for advancing this field, and the functionalization of the cycloundecatriene ring could lead to new classes of ligands with tailored properties for specific catalytic applications, such as hydrosilylation or cycloaddition reactions. beilstein-journals.orgscielo.br
| Catalytic Area | Metal Center | Role of Cycloundecatriene Scaffold | Potential Application |
| Organometallic Intermediates | Palladium (Pd) | Formation of π-allyl complexes | Precursor for cross-coupling catalysts mdpi.com |
| Heterocycle Synthesis | Copper (Cu) | Potential backbone for novel ligands | Development of catalysts for photoredox reactions nih.gov |
| Asymmetric Catalysis | Various | Chiral ligand scaffold | Enantioselective synthesis of complex molecules dovepress.com |
| Cycloaddition Reactions | Various | Substrate/Ligand | Synthesis of polycyclic compounds and heterocycles scielo.br |
Future Directions in Synthetic Organic Chemistry Utilizing the Cycloundecatriene Scaffold
The complex, three-dimensional structure of the this compound ring system presents both a challenge and an opportunity for synthetic organic chemistry. rice.edu Its inherent functionality and macrocyclic nature make it an attractive starting point for the total synthesis of other complex natural products and as a template for creating novel molecular architectures.
Emerging research points to several key future directions:
Stereoselective Functionalization: The multiple double bonds of the cycloundecatriene ring are targets for a variety of chemical transformations. Future research will likely focus on developing highly stereoselective methods to functionalize these bonds independently. This could involve selective epoxidation, dihydroxylation, or cycloaddition reactions, opening pathways to a wide array of complex polycyclic structures.
Macrocyclic Chemistry: The eleven-membered ring can serve as a core scaffold for the synthesis of larger macrocycles. By cleaving the ring and introducing new fragments, chemists can access larger ring systems that are often difficult to synthesize by other means.
[2+3] Cycloaddition Reactions: The reaction of cycloundecatriene derivatives with nitrile oxides has been shown to produce isoxazolines, a class of nitrogen-containing heterocycles with potential biological activity. scielo.br Future work could expand this to other 1,3-dipoles, providing access to a diverse library of heterocyclic compounds built upon the cycloundecatriene framework. This site-selective approach, targeting specific double bonds, highlights the potential for controlled and predictable synthesis. scielo.br
Development of Novel Catalytic Transformations: The unique reactivity of the cycloundecatriene ring may spur the development of new catalytic methods. For instance, ruthenium-catalyzed hydrative cyclization is used to create cyclopentanone (B42830) derivatives from enynes. organic-chemistry.org Similar novel, metal-catalyzed cyclization or isomerization reactions could be developed specifically for the cycloundecatriene system, leading to valuable synthetic intermediates. researchgate.net
The continued exploration of the this compound scaffold is poised to contribute significantly to the fields of total synthesis, medicinal chemistry, and materials science by providing a versatile platform for constructing molecular complexity. rice.edu
Conclusion and Outlook
Summary of Key Research Advancements on Cycloundeca-1,4,8-triene
Research on the this compound ring system has primarily been driven by the prevalence and interesting biological activities of its naturally occurring substituted derivatives, most notably humulene (B1216466). Key advancements can be summarized as follows:
Synthesis and Structural Elucidation: A major focus of research has been the development of synthetic routes to create the 11-membered ring of this compound. These synthetic efforts have been crucial for confirming the structure of natural products containing this ring system and for providing material for further study. Various synthetic strategies have been employed, including those that utilize nickel-carbonyl mediated ring closure and McMurry reactions using titanium catalysts. mdpi.com
Understanding Reactivity: The chemical reactivity of the double bonds within the this compound ring has been a subject of investigation. Studies on its derivatives have shown that the double bonds can undergo various reactions, including epoxidation, hydrogenation, and cyclization. The specific conformation of the 11-membered ring influences the accessibility and reactivity of these double bonds.
Polymerization: A significant recent advancement has been the use of the this compound skeleton in ring-opening metathesis polymerization (ROMP). chemeo.com Research on humulene has demonstrated that this sesquiterpene can be polymerized to create novel, non-crosslinked linear polymers. foreverest.net This opens up possibilities for producing new materials from renewable resources. The resulting polymers have low glass transition temperatures, making them potentially useful as soft materials for applications such as films and coatings. chemeo.com
A summary of key research findings is presented in the table below:
| Research Area | Key Advancements | Potential Applications |
| Synthesis | Development of various synthetic routes, including nickel-carbonyl mediated cyclization and McMurry reactions. mdpi.com | Access to larger quantities of the compound and its derivatives for further study. |
| Reactivity | Understanding of the reactivity of the double bonds, leading to the creation of new derivatives. | Development of new compounds with potential biological activities. |
| Polymerization | Successful ring-opening metathesis polymerization (ROMP) of its derivatives to form linear polymers. foreverest.net | Creation of novel biomaterials from renewable sources for use in coatings and films. chemeo.com |
Perspectives on Future Research Challenges and Opportunities
While significant progress has been made in understanding the chemistry of substituted cycloundeca-1,4,8-trienes, the parent, unsubstituted compound remains largely unexplored. This presents a number of challenges and a wealth of opportunities for future research.
Challenges:
Synthesis of the Unsubstituted Ring: The development of a high-yield, scalable synthesis of pure, unsubstituted this compound remains a challenge. Such a synthesis would be a critical first step to unlocking the full research potential of this compound.
Instability and Conformational Complexity: The 11-membered ring is conformationally flexible, and the unsubstituted version may be less stable than its naturally occurring substituted counterparts. Characterizing and controlling the conformation of the ring will be a significant hurdle.
Opportunities:
Fundamental Chemical Properties: There is a clear opportunity to investigate the fundamental chemical and physical properties of the unsubstituted this compound. This includes detailed spectroscopic analysis, determination of its thermodynamic properties, and a thorough investigation of its reactivity.
Coordination Chemistry: The three double bonds of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The unsubstituted version would offer a "blank slate" for studying the coordination of the 11-membered ring to various metal centers, potentially leading to new catalysts or materials with interesting electronic and magnetic properties.
Materials Science: Following the successful polymerization of its substituted derivatives, there is a significant opportunity to explore the polymerization of the parent this compound. The resulting polymer would have a different chemical composition and potentially unique properties compared to the polymers derived from humulene. This could lead to the development of new classes of sustainable polymers.
Comparative Studies: A thorough investigation of the unsubstituted this compound would provide a valuable baseline for understanding the role of the methyl groups in the chemistry and biological activity of humulene and other natural products. This could provide insights into the structure-activity relationships of this important class of sesquiterpenes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
